molecular formula C6H6FNO3S B6249741 2-aminophenyl sulfurofluoridate CAS No. 2731010-43-6

2-aminophenyl sulfurofluoridate

Cat. No.: B6249741
CAS No.: 2731010-43-6
M. Wt: 191.18 g/mol
InChI Key: MXAGJUKRMUHGNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminophenyl sulfurofluoridate typically involves the reaction of 2-aminophenol with sulfuryl fluoride (SO2F2) gas. This reaction is carried out under mild conditions, often in the presence of a base such as potassium fluoride (KF) or potassium hydrogen fluoride (KHF2), to facilitate the formation of the sulfonyl fluoride group . The reaction can be represented as follows:

2-Aminophenol+SO2F22-Aminophenyl sulfurofluoridate\text{2-Aminophenol} + \text{SO}_2\text{F}_2 \rightarrow \text{this compound} 2-Aminophenol+SO2​F2​→2-Aminophenyl sulfurofluoridate

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts, such as 18-crown-6-ether, in combination with KF in acetonitrile, has been reported to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Aminophenyl sulfurofluoridate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and other substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Aminophenyl sulfurofluoridate has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Aminophenyl sulfurofluoridate can be compared with other sulfonyl fluorides, such as:

The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable tool in various scientific and industrial applications .

Properties

CAS No.

2731010-43-6

Molecular Formula

C6H6FNO3S

Molecular Weight

191.18 g/mol

IUPAC Name

1-amino-2-fluorosulfonyloxybenzene

InChI

InChI=1S/C6H6FNO3S/c7-12(9,10)11-6-4-2-1-3-5(6)8/h1-4H,8H2

InChI Key

MXAGJUKRMUHGNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OS(=O)(=O)F

Purity

95

Origin of Product

United States

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